1,3,6-Trihydroxy-8-n-pentylanthraquinone
1,3,6-Trihydroxy-8-n-pentylanthraquinone
R1128D is a trihydroxyanthraquinone.
Brand Name:
Vulcanchem
CAS No.:
135161-99-8
VCID:
VC21242118
InChI:
InChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3
SMILES:
CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Molecular Formula:
C19H18O5
Molecular Weight:
326.3 g/mol
1,3,6-Trihydroxy-8-n-pentylanthraquinone
CAS No.: 135161-99-8
Cat. No.: VC21242118
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | R1128D is a trihydroxyanthraquinone. |
|---|---|
| CAS No. | 135161-99-8 |
| Molecular Formula | C19H18O5 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 1,3,6-trihydroxy-8-pentylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3 |
| Standard InChI Key | BAAGPGLSSCBBBB-UHFFFAOYSA-N |
| SMILES | CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
| Canonical SMILES | CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator